molecular formula C7H8INO B12440645 (5-Amino-2-iodophenyl)methanol

(5-Amino-2-iodophenyl)methanol

Cat. No.: B12440645
M. Wt: 249.05 g/mol
InChI Key: PLJBZMOGLDYRKV-UHFFFAOYSA-N
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Description

(5-Amino-2-iodophenyl)methanol is an organic compound with the molecular formula C7H8INO and a molecular weight of 249.05 g/mol . This compound is characterized by the presence of an amino group (-NH2) and an iodine atom attached to a benzene ring, along with a hydroxymethyl group (-CH2OH) at the ortho position relative to the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the iodination of 2-nitrophenol, followed by reduction to 2-aminophenol, and subsequent hydroxymethylation .

Industrial Production Methods

Industrial production of (5-Amino-2-iodophenyl)methanol may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-iodophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5-Amino-2-iodophenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Amino-2-iodophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The hydroxymethyl group can undergo further chemical modifications, enhancing the compound’s reactivity and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (5-Amino-2-bromophenyl)methanol
  • (5-Amino-2-chlorophenyl)methanol
  • (5-Amino-2-fluorophenyl)methanol

Uniqueness

(5-Amino-2-iodophenyl)methanol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and specific reactivity patterns compared to its bromine, chlorine, and fluorine analogs. The iodine atom also enhances the compound’s potential for halogen bonding, influencing its interactions with biological targets.

Properties

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

(5-amino-2-iodophenyl)methanol

InChI

InChI=1S/C7H8INO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4,9H2

InChI Key

PLJBZMOGLDYRKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)CO)I

Origin of Product

United States

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